3,6-dibromo-1H-pyrrolo[3,2-b]pyridine chemical structure and properties
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine chemical structure and properties
An In-depth Technical Guide to 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold for Modern Drug Discovery
Executive Summary
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative of the 7-azaindole core, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure is "privileged," meaning it is a recurring motif in biologically active compounds, particularly as a scaffold for kinase inhibitors. The strategic placement of two bromine atoms provides versatile synthetic "handles" for elaboration into complex molecular architectures through modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and critical applications in drug discovery, tailored for researchers and professionals in the field.
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 7-azaindole, is a bioisostere of the natural indole ring system. The introduction of a nitrogen atom into the six-membered ring fundamentally alters the electronic and physicochemical properties of the scaffold.[1] This modification can lead to several advantages in drug design:
-
Enhanced Binding Affinity: The pyridine nitrogen can act as an additional hydrogen bond acceptor, which may create stronger and more specific interactions with biological targets like the hinge region of protein kinases.[2]
-
Improved Physicochemical Properties: The nitrogen atom often modulates properties such as solubility and metabolic stability compared to the indole counterpart, leading to more "drug-like" characteristics.[2]
-
Novel Intellectual Property: The unique structure provides an opportunity to create novel chemical entities distinct from existing indole-based drugs.[2]
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors for a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptor (FGFR), and Traf-2 and Nck-interacting kinase (TNIK).[3][4][5] This success underscores the value of the azaindole core in generating targeted therapeutics.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the starting point for any synthetic or drug discovery campaign.
Molecular Structure and Identifiers
-
IUPAC Name: 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
-
Common Name: 3,6-dibromo-7-azaindole
-
CAS Number: 1190312-18-5[6]
-
Molecular Formula: C₇H₄Br₂N₂
-
Molecular Weight: 275.93 g/mol
Computational and Physicochemical Data
The properties of this molecule are summarized below. It is typically a solid at room temperature.[7]
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | - |
| Molecular Weight | 275.93 g/mol | - |
| Appearance | White to light yellow powder/solid | [8] |
| Melting Point | 145 - 149 °C (for 6-bromo derivative) | [8] |
| SMILES | Brc1cc2c(cn1)[nH]cc2Br | - |
| InChI | InChI=1S/C7H4Br2N2/c8-4-1-10-7-5(4)6(9)2-11-7/h1-2,11H | - |
Note: Some data, like the melting point, is for the closely related mono-bromo derivative and serves as a useful proxy in the absence of specific data for the dibromo compound.
Synthesis and Chemical Reactivity
The utility of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine stems from its accessible synthesis and the reactivity of its bromine substituents.
Recommended Synthetic Protocol
A common and effective route to the related 6-bromo-1H-pyrrolo[3,2-b]pyridine involves a reaction sequence starting from a substituted nitropyridine. This provides a foundational method that can be adapted for the dibromo analog.
Reaction Scheme: Synthesis of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core.[9]
Caption: Key steps in the synthesis of the azaindole scaffold.
Step-by-Step Methodology: [9]
-
Vinylation of the Precursor: To a solution of 5-bromo-2-methyl-3-nitropyridine in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is heated to approximately 100°C for one hour.
-
Causality: DMF-DMA reacts with the activated methyl group (alpha to the pyridine nitrogen and ortho to the nitro group) to form a reactive enamine intermediate. This sets the stage for the subsequent cyclization.
-
-
Reaction Workup (Step 1): Concentrate the reaction mixture under vacuum to remove the solvent and excess reagent.
-
Reductive Cyclization: Dissolve the resulting residue in acetic acid and add iron powder. The mixture is purged with nitrogen and then heated to 100°C for several hours (e.g., 20 hours).
-
Causality: The iron powder in acetic acid acts as a reducing agent, converting the nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization by attacking the enamine, followed by elimination of dimethylamine and aromatization to form the stable pyrrole ring.
-
-
Purification: After the reaction is complete, the mixture is worked up, typically by neutralizing the acid, extracting the product with an organic solvent like ethyl acetate, and purifying it via column chromatography on silica gel.
Reactivity and Synthetic Utility
The true power of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine lies in the differential reactivity of its three key positions, which serve as "handles" for diversification. The bromine atoms at the C3 and C6 positions are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
-
Suzuki Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.
-
Sonogashira Coupling: To introduce alkynyl groups.
-
Buchwald-Hartwig Amination: To form C-N bonds with various amines.
-
N-H Functionalization: The pyrrole nitrogen can be deprotonated and subsequently alkylated or arylated to further explore the chemical space.
This multi-faceted reactivity allows for the systematic and combinatorial synthesis of large libraries of compounds for screening.
Caption: Synthetic utility of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine.
Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[10][11] The pyrrolo[3,2-b]pyridine core acts as an ATP-competitive inhibitor by forming key hydrogen bonds with the "hinge" region of the kinase active site.
The 3,6-dibromo precursor is an ideal starting point for a fragment-based or lead optimization campaign:
-
Scaffold Anchoring: The azaindole core provides the primary binding interaction with the kinase hinge.
-
Vectorial Elaboration: The bromine at the C6 position can be replaced with a substituent that projects into the solvent-exposed region, allowing for modulation of pharmacokinetic properties like solubility.
-
Deep Pocket Exploration: The bromine at the C3 position can be functionalized with groups designed to interact with deeper, more specific pockets within the kinase active site, thereby driving potency and selectivity.
This strategy has been effectively used to develop potent inhibitors for various kinase targets using related azaindole scaffolds.[4][5]
Spectroscopic and Safety Data
Spectroscopic Characterization
While a full spectrum for the dibromo compound is not publicly available, the ¹H NMR data for the parent 6-bromo-1H-pyrrolo[3,2-b]pyridine provides a reference for key chemical shifts (400 MHz, DMSO-d6):
-
δ 11.48-11.45 (m, 1H): Corresponds to the pyrrole N-H proton.[9]
-
δ 8.36 (d, J = 2Hz, 1H): Pyridine proton adjacent to the bromine.[9]
-
δ 8.02-8.00 (m, 1H): Pyridine proton.[9]
-
δ 7.69-7.66 (m, 1H): Pyrrole proton.[9]
-
δ 6.59-6.56 (m, 1H): Pyrrole proton.[9]
For the 3,6-dibromo analog, one would expect the disappearance of the signal for the C3-proton (around δ 7.6-7.7 ppm) and shifts in the remaining aromatic protons due to the altered electronic environment.
Safety and Handling
Based on data for structurally related bromo-azaindoles, the following safety precautions should be observed.[7][12]
-
GHS Pictograms:
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)
-
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the 7-azaindole scaffold. Its two bromine atoms provide chemists with a robust and flexible platform for generating molecular diversity through reliable and high-yield cross-coupling reactions. This makes it an exceptionally valuable tool for accelerating the discovery and optimization of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.
References
- Pipzine Chemicals. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
- Zhao, et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
- Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 23(8), 1888.
- Yamagishi, H., et al. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4345-4357.
-
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
- Prieto, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569.
- Gąsowska-Bajger, B., et al. (2021).
Sources
- 1. 3-Bromo-5,6-dimethyl-7-azaindole | Benchchem [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1190312-18-5|3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 7. 6-Bromo-1H-pyrrolo 3,2-b pyridine AldrichCPR 944937-53-5 [sigmaaldrich.com]
- 8. 6-Bromo-1H-pyrrolo[3,2-b]pyridine | Properties, Uses, Safety, Supplier Information & Synthesis in China [pipzine-chem.com]
- 9. 6-BROMO-1H-PYRROLO[3,2-B]PYRIDINE | 944937-53-5 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
